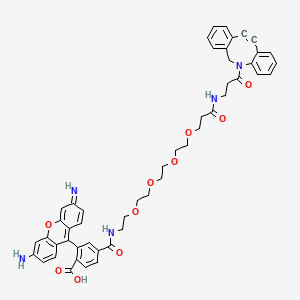
DS39201083 sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DS39201083 is a potent novel analgesic without mu opioid agonist activity. DS39201083 had a unique bicyclic skeleton and was a more potent analgesic than conolidine, as revealed in the acetic acid-induced writhing test and formalin test in ddY mice. The compound showed no agonist activity at the mu opioid receptor.
Wissenschaftliche Forschungsanwendungen
Sulfur Cycle and Sulfate Respiration
- Sulfate Respiration in Microorganisms: DS39201083 sulfate plays a role in the global sulfur cycle through its use as a terminal electron acceptor in anaerobic respiration by microorganisms (Wagner et al., 1998).
Sulfate in Plant Growth
- Role in Plant Sulfur Metabolism: Sulfate, including forms like DS39201083, is crucial for plant growth and development, being a major source of sulfur taken up by plant roots and transported for assimilation. It influences the regulation of genes involved in sulfate metabolism (Liang et al., 2010).
Sulfate and Intestinal Health
- Intestinal Sulfomucin and Barrier Function: this compound's role in intestinal health is significant. Sulfate's abundance in intestinal mucins, which are decreased in gastrointestinal diseases like inflammatory bowel disease, is a key factor in intestinal barrier function (Dawson et al., 2009).
Sulfate in Environmental Systems
- Sulfate Reduction in Environmental Systems: In low-sulfate environments, the reduction of sulfate compounds like DS39201083 plays a significant role in carbon mineralization in aquatic sediments, soils, and groundwater (Fakhraee et al., 2017).
Biotechnological Applications
- Wastewater Treatment: this compound is involved in sulfate-reducing bacteria (SRB) based techniques, used in wastewater treatment systems for the remediation of acid mine drainage, sewage, and industrial wastewater (Qian et al., 2019).
Eigenschaften
Molekularformel |
C16H20N2O5S |
|---|---|
Molekulargewicht |
352.405 |
IUPAC-Name |
5-methyl-1,4,5,7-tetrahydro-2,5-ethanoazocino[4,3-b]indol-6(3H)-one sulfuric acid |
InChI |
InChI=1S/C16H18N2O.H2O4S/c1-16-6-8-18(9-7-16)10-12-11-4-2-3-5-13(11)17-14(12)15(16)19;1-5(2,3)4/h2-5,17H,6-10H2,1H3;(H2,1,2,3,4) |
InChI-Schlüssel |
PHMKRJVUZIFDAQ-UHFFFAOYSA-N |
SMILES |
O=C1C(CC2)(C)CCN2CC3=C1NC4=C3C=CC=C4.O=S(O)(O)=O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
DS39201083; DS-39201083; DS 39201083; DS39201083 sulfate; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



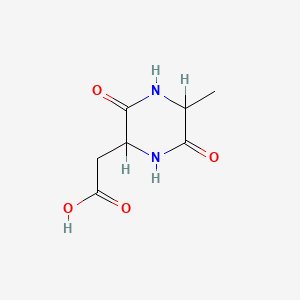
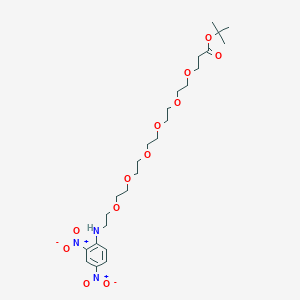
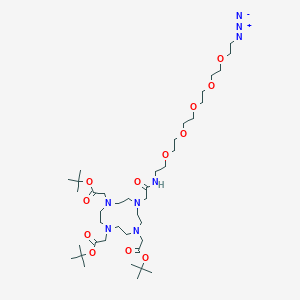
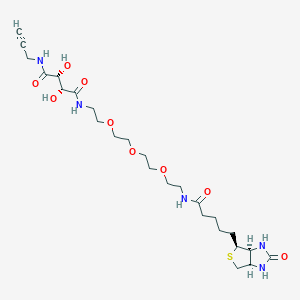
![4-[[3-[4-(3-Aminopropylamino)butylamino]propylamino]methyl]-2-methoxyphenol](/img/structure/B1192588.png)
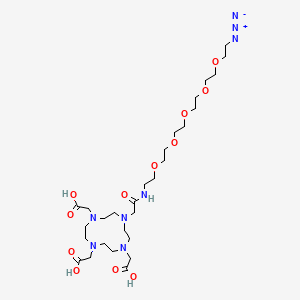
![benzyl (4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-tris[[2-[(2-amino-3-methylbutanoyl)amino]acetyl]oxy]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B1192593.png)
